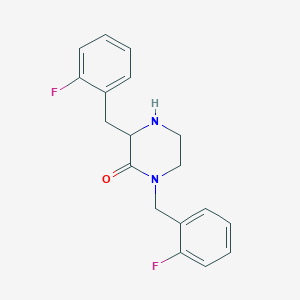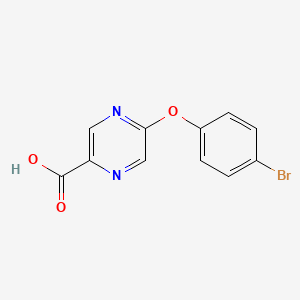
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid
Vue d'ensemble
Description
“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a chemical compound with the molecular formula C11H7BrN2O3 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” consists of a pyrazine ring attached to a carboxylic acid group and a bromophenoxy group . The molecular weight of the compound is 295.09 g/mol .Physical And Chemical Properties Analysis
“5-(4-Bromophenoxy)pyrazine-2-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Substituted pyrazinecarboxamides, including derivatives similar to 5-(4-Bromophenoxy)pyrazine-2-carboxylic acid, were synthesized and evaluated for their biological activities. These compounds demonstrated significant anti-mycobacterial activity against Mycobacterium tuberculosis, antifungal effects, and photosynthesis inhibition in chloroplasts, indicating potential for developing new antimicrobial agents and herbicides (Doležal et al., 2006).
Electronic and Nonlinear Optical Properties
The synthesis of pyrazine derivatives through Suzuki cross-coupling reactions has been explored, showing variations in electronic properties and nonlinear optical (NLO) behavior based on different substituents. This suggests applications in materials science, especially in the development of materials with specific electronic or optical properties (Ahmad et al., 2021).
Antimicrobial Activities
New derivatives incorporating pyrazine structures have been synthesized and showed promising antimicrobial activities, suggesting their potential use in developing new antimicrobial agents. This includes compounds with significant activity against various bacterial and fungal strains, highlighting the versatility of pyrazine derivatives in medicinal chemistry (Hassan et al., 2014).
Catalytic Applications in Organic Synthesis
Pyrazine derivatives have also been utilized as catalysts in organic synthesis, demonstrating the chemical versatility and potential of these compounds in facilitating various chemical reactions under green and mild conditions. This includes the synthesis of complex organic molecules, which is critical for pharmaceutical and material science research (Zolfigol et al., 2015).
Propriétés
IUPAC Name |
5-(4-bromophenoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O3/c12-7-1-3-8(4-2-7)17-10-6-13-9(5-14-10)11(15)16/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKMMCMZHQDUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(N=C2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromophenoxy)pyrazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



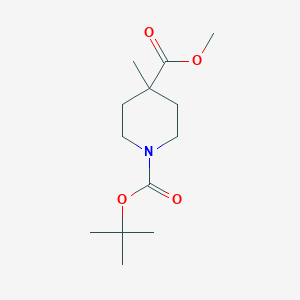
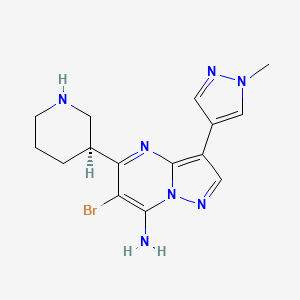
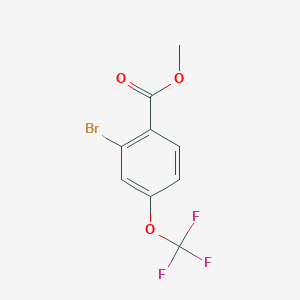
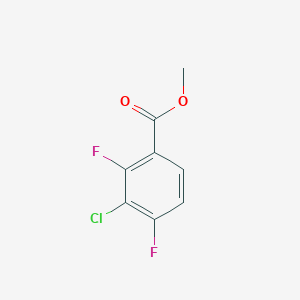
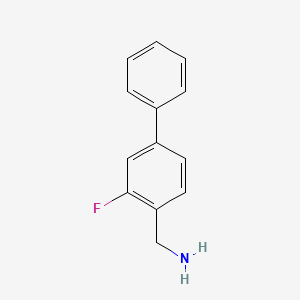
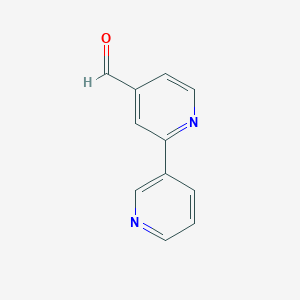
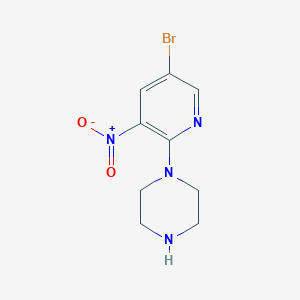
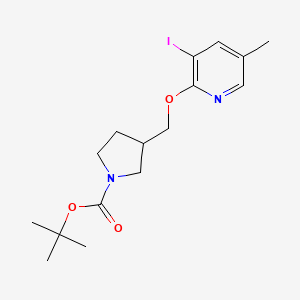
![6-Bromo-2-((3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)methyl)furo[3,2-b]pyridine](/img/structure/B1521414.png)
![2-Azido-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B1521415.png)
![3-[(6-Bromo-2-naphthyl)oxy]piperidine hydrochloride](/img/structure/B1521417.png)
![8-Chloro-2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]-indole hydrochloride](/img/structure/B1521420.png)
![3-(3,3-Dimethylbutanamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B1521422.png)
